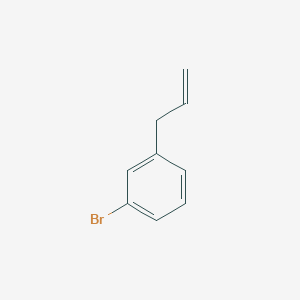
Di-9H-fluoren-9-yldimethylsilan
Übersicht
Beschreibung
Di-9H-fluoren-9-yldimethylsilane, also known as Di-9H-fluoren-9-yldimethylsilane, is a useful research compound. Its molecular formula is C28H24Si and its molecular weight is 388.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Di-9H-fluoren-9-yldimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-9H-fluoren-9-yldimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Untersuchungen zur intramolekularen Excimer-Bildung
DFYDMS wird zur Untersuchung der Dynamik der intramolekularen Excimer-Bildung eingesetzt. Mithilfe der zeitaufgelösten Fluoreszenzspektroskopie im Piko-Sekundenbereich können Forscher die angeregten Zustände von DFYDMS und deren Lebensdauern untersuchen. Diese Verbindung zeigt mindestens drei angeregte Zustände, darunter zwei lokal angeregte (LE) Zustände und einen Excimer-Zustand . Solche Studien sind entscheidend für das Verständnis des photophysikalischen Verhaltens von Diarylsilanen und können zur Entwicklung neuer Materialien mit spezifischen optischen Eigenschaften führen.
Wirkmechanismus
Target of Action
Di-9H-fluoren-9-yldimethylsilane (DFYDMS) is a diarylsilane compound . The primary targets of DFYDMS are the locally excited (LE) states and the excimer state . These states play a crucial role in the intramolecular excimer formation of DFYDMS .
Mode of Action
DFYDMS interacts with its targets through a process known as intramolecular excimer formation . This process involves the conversion of the initial S (1) LE state having a near sandwich geometry to the S (1) excimer state adopting a true sandwich geometry .
Biochemical Pathways
The biochemical pathway affected by DFYDMS is the intramolecular excimer formation pathway . The downstream effects of this pathway involve the generation of time-resolved fluorescence spectra and decay-associated spectra (DAS), from which species-associated spectra (SAS) are obtained .
Result of Action
The molecular and cellular effects of DFYDMS’s action involve the formation of at least three excited states: two LE states and one excimer state . The species which decays with 0.70 ns evolves into a species with a red-shifted spectrum, which in turn decays in 7.34 ns .
Eigenschaften
IUPAC Name |
bis(9H-fluoren-9-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18,27-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWIUTIZUVVALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346692 | |
| Record name | Di-9H-fluoren-9-yldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18769-00-1 | |
| Record name | Di-9H-fluoren-9-yldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key findings regarding the excited states and their dynamics in Di-9H-fluoren-9-yldimethylsilane?
A: Time-resolved fluorescence spectroscopy studies have revealed that Di-9H-fluoren-9-yldimethylsilane exhibits at least three distinct excited states upon excitation. [] These include:
- Two locally excited (LE) states: These states exhibit a maximum absorption wavelength (λmax) around 320 nm and have lifetimes of approximately 0.70 ns and 1.75 ns. []
- An excimer state: Characterized by a red-shifted λmax around 400 nm and a longer lifetime of approximately 7.34 ns. []
Q2: How does the conformation of Di-9H-fluoren-9-yldimethylsilane influence its fluorescence properties?
A2: Both experimental and computational studies suggest a strong correlation between the conformation of Di-9H-fluoren-9-yldimethylsilane and its fluorescence behavior. Specifically:
- Near sandwich to true sandwich transition: It's proposed that the initial excited state, a locally excited (LE) state with a near sandwich geometry, undergoes a conformational change to form a true sandwich excimer state. [] This transition is supported by the observed red-shifted fluorescence emission of the excimer.
- Influence of interchromophore distance: Time-dependent density functional theory (TD-DFT) calculations indicate that a decrease in the interchromophore separation and dihedral angle within a fluorene dimer leads to a significant decrease in excitation energy. [] This finding further supports the association of the red-shifted fluorescence with a sandwich conformer, where the two fluorene moieties are in close proximity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


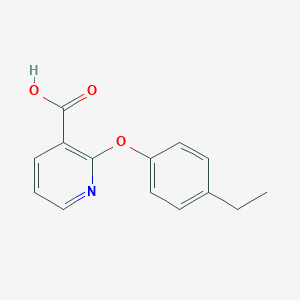

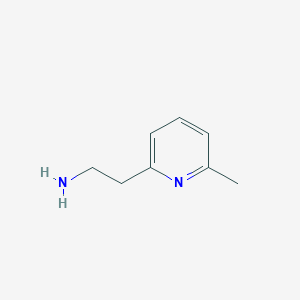
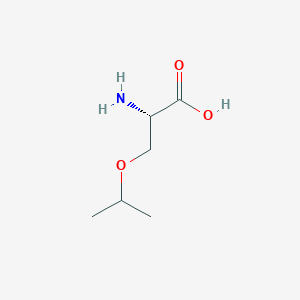



![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)
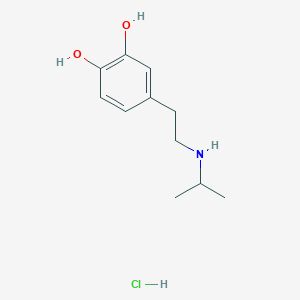


![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)

